Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields high purity camphor.
Industrial Production Methods
Industrially, camphor is produced from the distillation of camphor tree (Cinnamomum camphora) leaves, bark, and wood. The crude camphor oil is then purified through sublimation to obtain pure camphor crystals .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo nucleophilic substitution reactions, such as the formation of camphor oxime when reacted with hydroxylamine.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine for oxime formation.
Major Products
Camphoric Acid: From oxidation.
Borneol/Isoborneol: From reduction.
Camphor Oxime: From nucleophilic substitution.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying stereochemistry.
Medicine: Utilized in topical formulations for its anti-inflammatory and analgesic properties.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in celluloid
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- involves its interaction with various molecular targets. In biological systems, it acts on sensory neurons to produce a cooling sensation, which is why it is used in topical analgesics. It also exhibits antimicrobial properties by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-:
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R)-: A derivative of camphor used in various chemical applications
Uniqueness
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its distinct odor and cooling effect also set it apart from other similar compounds .
Properties
CAS No. |
55057-87-9 |
---|---|
Molecular Formula |
C10H15BrO |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
(1R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m0/s1 |
InChI Key |
NJQADTYRAYFBJN-QIMWKCOFSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)C(C2=O)Br |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
Origin of Product |
United States |
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